N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
This compound is a structurally complex molecule featuring two heterocyclic subunits: a 2,3-dihydro-1,4-benzodioxin moiety and a 1-ethyl-1,2,3,4-tetrahydroquinoline group, linked via an ethanediamide bridge. The benzodioxin ring is a six-membered aromatic system fused with two oxygen atoms, conferring electron-rich properties that enhance binding to biological targets. The tetrahydroquinoline subunit introduces a partially saturated bicyclic structure with a nitrogen atom, which may contribute to receptor interactions or bioavailability.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-2-26-11-3-4-17-14-16(5-7-19(17)26)9-10-24-22(27)23(28)25-18-6-8-20-21(15-18)30-13-12-29-20/h5-8,14-15H,2-4,9-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHGKNFUTWMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The tetrahydroquinoline component can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The final step involves coupling these two components with oxalyl chloride to form the oxalamide linkage.
Chemical Reactions Analysis
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, where nucleophiles such as amines or thiols can replace one of the substituents.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antibacterial and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s oxalamide linkage can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,4-Benzodioxin Subunits
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Structure: Lacks the tetrahydroquinoline and ethanediamide groups. Activity: Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ ≈ 25 mg/kg). Mechanism likely involves cyclooxygenase (COX) inhibition. Key Difference: The absence of the tetrahydroquinoline subunit may limit CNS penetration compared to the target compound .
- 3',4'-(1",4"-Dioxino)flavone (): Structure: Flavone backbone fused with a 1,4-dioxane ring. Activity: Demonstrates antihepatotoxic activity (e.g., reduces SGOT/SGPT levels by ~40–50% in CCl₄-induced hepatotoxicity models), comparable to silymarin. Key Difference: Flavonoid-based systems differ from the target compound’s tetrahydroquinoline-ethanediamide framework, suggesting divergent metabolic pathways or targets .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (): Structure: Shares the benzodioxin subunit but incorporates an isoquinoline derivative and acetamide linker. Activity: No explicit data provided, but structural similarity to hepatoprotective or anti-inflammatory agents implies overlapping applications. Key Difference: The isoquinoline group may confer distinct receptor-binding profiles compared to the tetrahydroquinoline in the target compound .
Functional Analogues with Tetrahydroquinoline Subunits
- 1-Ethyl-1,2,3,4-tetrahydroquinoline Derivatives: Structure: Common in CNS-targeting drugs due to the nitrogen atom’s ability to cross the blood-brain barrier. Activity: Known for neuroprotective, anticholinesterase, or dopaminergic modulation effects. Key Difference: The ethanediamide-benzodioxin hybrid in the target compound may expand its therapeutic scope beyond pure CNS applications .
Comparative Pharmacological Data
Research Implications and Gaps
- Target Compound’s Potential: The hybrid structure may synergize anti-inflammatory (via benzodioxin) and neuroprotective (via tetrahydroquinoline) effects. However, empirical data are lacking.
- SAR Insights: The 2,3-dihydro-1,4-benzodioxin subunit correlates with anti-inflammatory and hepatoprotective activity . Hydrophobic substituents (e.g., ethyl group on tetrahydroquinoline) may enhance membrane permeability .
- Unanswered Questions: Does the ethanediamide linker improve pharmacokinetics (e.g., half-life) compared to acetic acid or flavone analogs? How does the tetrahydroquinoline moiety influence target selectivity (e.g., COX vs. hepatic enzymes)?
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The process typically includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various amines or halides to form the desired amide structure. For example, a related compound was synthesized by reacting 2,3-dihydrobenzo[1,4]-dioxin with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives .
Inhibition of Enzymes
Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have demonstrated significant inhibition of AChE, which is crucial in Alzheimer's disease treatment. For instance, a related compound showed an IC50 value of 157.31 µM against AChE .
- α-Glucosidase : This enzyme is a target for Type 2 diabetes mellitus (T2DM) management. Compounds similar to this compound have been screened for their inhibitory effects against α-glucosidase with promising results in reducing postprandial blood glucose levels .
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds exhibit moderate to significant antimicrobial properties. For example:
| Compound | Target Organisms | Activity |
|---|---|---|
| N'-(2,3-dihydro-1,4-benzodioxin) | Escherichia coli | Moderate |
| N'-(2,3-dihydro-1,4-benzodioxin) | Staphylococcus aureus | Significant |
These compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
TRPV1 Antagonism
Another important aspect of the biological activity of this class of compounds is their interaction with the transient receptor potential vanilloid 1 (TRPV1). For example:
| Assay Type | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) |
|---|---|---|
| Cell-free assay | 24.5 | 85.6 |
This suggests potential applications in pain management and inflammatory conditions due to TRPV1's role in nociception and thermoregulation.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Alzheimer's Disease : A study involving a benzodioxin derivative showed improved cognitive scores in patients with mild to moderate Alzheimer's after a 12-week treatment period.
- Diabetes Management : Clinical trials indicated that patients using α-glucosidase inhibitors derived from benzodioxins experienced reduced HbA1c levels compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
